4-(6-Amino-4-methylpyridin-3-yl)phenol
CAS No.:
Cat. No.: VC13442734
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O |
|---|---|
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | 4-(6-amino-4-methylpyridin-3-yl)phenol |
| Standard InChI | InChI=1S/C12H12N2O/c1-8-6-12(13)14-7-11(8)9-2-4-10(15)5-3-9/h2-7,15H,1H3,(H2,13,14) |
| Standard InChI Key | AEIZIUGZOXUQFE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1C2=CC=C(C=C2)O)N |
| Canonical SMILES | CC1=CC(=NC=C1C2=CC=C(C=C2)O)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a phenol group (C₆H₅OH) attached to a 6-amino-4-methylpyridine ring (Figure 1). The pyridine ring’s amino (–NH₂) and methyl (–CH₃) groups at positions 6 and 4, respectively, contribute to its polarity and hydrogen-bonding capacity .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 200.24 g/mol | |
| XLogP3-AA (LogP) | 2.1 | |
| Hydrogen Bond Donors | 2 (–OH, –NH₂) | |
| Topological Polar SA | 59.1 Ų | |
| Solubility | Moderate (predicted) |
The compound’s moderate lipophilicity (LogP = 2.1) suggests balanced membrane permeability and solubility, making it suitable for drug discovery .
Synthetic Methodologies
Suzuki–Miyaura Cross-Coupling
The most reported synthesis involves a palladium-catalyzed Suzuki–Miyaura coupling between a pyridinyl boronic acid and a halogenated phenolic precursor. Optimized conditions include:
Microwave-Assisted Synthesis
Microwave irradiation (90°C, 30 min) enhances reaction efficiency for intermediates like (4-chlorophenyl)(5-methylpyrazin-2-yl)methanone, which can be reduced to yield the target compound . This method reduces side reactions and improves purity (yield: ~75%) .
Biological Activity
Antimicrobial Properties
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC ≈ 8 µg/mL) and fungi (e.g., Candida albicans), comparable to chloramphenicol . Its mechanism may involve:
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Disruption of microbial cell membranes via hydrogen bonding.
Computational and Theoretical Insights
Quantum Chemical Analysis
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Molecular Electrostatic Potential (MEP): Negative charge localized on the phenolic oxygen, favoring electrophilic interactions .
ADMET Profiling
| Parameter | Prediction |
|---|---|
| Lipinski’s Rule | No violations (MW < 500, LogP < 5) |
| Intestinal Absorption | 85% (high) |
| BBB Penetration | Moderate |
| CYP2D6 Inhibition | Low risk |
Data derived from pkCSM and SwissADME tools suggest favorable pharmacokinetics .
Comparative Analysis with Structural Analogs
The absence of electron-withdrawing groups in 3-(6-amino-4-methylpyridin-3-yl)phenol may limit its potency compared to methoxy or nitro derivatives .
Challenges and Future Directions
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Synthetic Scalability: Current methods require costly palladium catalysts. Greener alternatives (e.g., Ni-catalyzed coupling) are under exploration .
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Toxicity Concerns: Preliminary in vivo studies of analogs report hepatotoxicity, necessitating structural optimization .
-
Therapeutic Validation: In-depth in vitro and in vivo studies are needed to confirm computational predictions .
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